4-Phenyl-2,8-diazaspiro[4.5]decan-1-one
Overview
Description
4-Phenyl-2,8-diazaspiro[4.5]decan-1-one is a spirocyclic compound that has garnered significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. The compound is characterized by a spiro linkage between a diazaspirodecane core and a phenyl group, which imparts distinct physicochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one typically involves the formation of the spirocyclic core followed by the introduction of the phenyl group. One common synthetic route includes the cyclization of appropriate diamine precursors under acidic or basic conditions to form the spirocyclic structure. Subsequent functionalization with a phenyl group can be achieved through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-2,8-diazaspiro[4.5]decan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the phenyl ring or the spirocyclic core are replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
4-Phenyl-2,8-diazaspiro[4
Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its role in modulating biological pathways and as a probe in biochemical assays.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one involves its interaction with specific molecular targets, such as kinases. For instance, as a RIPK1 inhibitor, the compound blocks the activation of the necroptosis pathway, thereby preventing cell death in inflammatory diseases . The spirocyclic structure allows for high binding affinity and selectivity towards the target kinase.
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds share the spirocyclic core but differ in the substituents attached to the spiro center.
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with potential kinase inhibitory activity.
Uniqueness
4-Phenyl-2,8-diazaspiro[4.5]decan-1-one is unique due to its specific substitution pattern, which imparts distinct biological activity and physicochemical properties. Its ability to inhibit RIPK1 with high potency makes it a valuable lead compound for drug development .
Biological Activity
4-Phenyl-2,8-diazaspiro[4.5]decan-1-one is a nitrogen-containing heterocyclic compound notable for its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly as a modulator of various biological pathways. Understanding its biological activity is crucial for exploring its utility in drug development and other biomedical applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 202.25 g/mol. The compound features two nitrogen atoms within its spiro framework, which significantly influences its chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical cellular processes. For instance, it has been identified as a potential inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a significant role in necroptosis—a form of programmed cell death associated with inflammatory diseases .
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits significant biological activity across various models:
- Anti-inflammatory Effects : The compound has shown promising results in inhibiting necroptosis pathways, which could be beneficial in treating inflammatory conditions. In studies involving U937 cells, derivatives of this compound demonstrated substantial anti-necroptotic effects .
- Kinase Inhibition : A series of diazaspiro[4.5]decan derivatives have been evaluated for their inhibitory effects on TYK2 and JAK1 kinases, showing IC50 values as low as 6 nM for TYK2 and 37 nM for JAK1. These findings suggest that the compound could serve as a lead candidate for developing anti-inflammatory therapies .
- Neuropharmacological Activity : In animal models, the compound has been shown to enhance glycine levels in the prefrontal cortex, improving sensorimotor gating—a crucial aspect affected in schizophrenia . This suggests potential applications in neuropsychiatric disorders.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
Properties
IUPAC Name |
4-phenyl-2,8-diazaspiro[4.5]decan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-13-14(6-8-15-9-7-14)12(10-16-13)11-4-2-1-3-5-11/h1-5,12,15H,6-10H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXCWUWCXHNQKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(CNC2=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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